molecular formula C17H17N3O B14247347 Benzoxazole, 2-(4-phenyl-1-piperazinyl)- CAS No. 205501-65-1

Benzoxazole, 2-(4-phenyl-1-piperazinyl)-

Cat. No.: B14247347
CAS No.: 205501-65-1
M. Wt: 279.34 g/mol
InChI Key: YFVQVZNTOQROMY-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that features a benzoxazole core linked to a phenyl-substituted piperazine moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a nanocatalyst under reflux conditions . Another method employs palladium-supported nanocatalysts for the one-pot synthesis of benzoxazole derivatives .

Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives with enhanced biological activities .

Comparison with Similar Compounds

    Benzothiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.

    Benzimidazole derivatives: Contain an imidazole ring fused to a benzene ring.

    Oxazole derivatives: Contain an oxazole ring without the benzene fusion.

Uniqueness: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

CAS No.

205501-65-1

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole

InChI

InChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2

InChI Key

YFVQVZNTOQROMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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